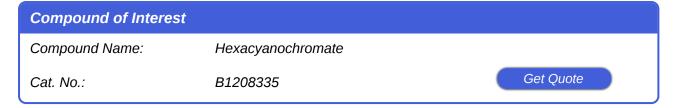


An In-depth Technical Guide to the Fundamental Properties of Hexacyanochromate(III)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the **hexacyanochromate**(III) anion, [Cr(CN)₆]³⁻, a compound of significant interest in coordination chemistry, materials science, and biochemistry. This document details its structural, spectroscopic, electrochemical, and magnetic characteristics, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

The **hexacyanochromate**(III) anion is most commonly studied as its potassium salt, $K_3[Cr(CN)_6]$. It is a yellow, air-stable, crystalline solid.[1] Key physical and chemical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	K ₃ [Cr(CN) ₆]	[1]
Molar Mass	325.399 g/mol	[1]
Appearance	Vivid, yellow, opaque crystals	[1]
Density	1.71 g/cm³	[1]
Solubility in Water	30.96 g/100 mL (at 20 °C)	[1]
Magnetic Behavior	Paramagnetic	[1]

Structural Properties and Crystallography

The **hexacyanochromate**(III) anion possesses an octahedral geometry, with the central chromium(III) ion coordinated to six cyanide ligands through the carbon atoms. The complex belongs to the O_h point group.

Detailed crystallographic data for potassium **hexacyanochromate**(III) are presented below. The structure has been determined by single-crystal X-ray diffraction.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Lattice Constants	a = 8.55 Å, b = 13.80 Å, c = 13.74 Å
β = 128.42°	
Cr-C Bond Length	~2.08 Å
C-N Bond Length	~1.18 Å

Spectroscopic Properties

The spectroscopic signature of **hexacyanochromate**(III) provides valuable insights into its electronic structure and bonding.



Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of **hexacyanochromate**(III) is the strong absorption band corresponding to the C≡N stretching vibration.

Vibration Mode	Wavenumber (cm⁻¹)	
ν(C≡N)	~2126	

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of aqueous solutions of K₃[Cr(CN)₀] displays characteristic bands in the ultraviolet and visible regions, arising from d-d electronic transitions of the Cr(III) center.

Wavelength (λ _{max})	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Assignment
310 nm	62.0	⁴ A₂g → ⁴ T₂g
375 nm	85.5	⁴ A₂g → ⁴ T₁g

The reduced form, **hexacyanochromate**(II) ($[Cr(CN)_6]^{4-}$), exhibits a single peak at 326 nm.

Redox and Electrochemical Properties

The hexacyanochromate(III) complex can be reversibly reduced to the hexacyanochromate(II) form. This redox activity is central to its application in areas such as redox flow batteries. The electrochemical behavior can be readily studied by cyclic voltammetry. While a standard reduction potential is not readily available in standard tables, the redox process is well-documented. For comparison, the standard reduction potential of the analogous hexacyanoferrate(III)/hexacyanoferrate(II) couple is +0.36 V versus the standard hydrogen electrode (SHE).

Magnetic Properties



Potassium **hexacyanochromate**(III) is a paramagnetic compound.[1] The chromium(III) center has a d^3 electronic configuration. In the strong crystal field environment provided by the cyanide ligands, these three electrons occupy the t_2g orbitals with parallel spins (t_2g^3), resulting in three unpaired electrons. This gives a theoretical spin-only magnetic moment (μ _s) calculated as:

$$\mu_s = \sqrt{[n(n+2)]} = \sqrt{[3(3+2)]} = \sqrt{15} \approx 3.87$$
 Bohr magnetons (μ_B)

This value is in good agreement with experimentally observed magnetic moments.[2]

Experimental Protocols Synthesis of Potassium Hexacyanochromate(III)

This protocol is adapted from established literature procedures for the aqueous synthesis of $K_3[Cr(CN)_6]$.[3]

Materials:

- Chromium(III) acetate monohydrate (Cr(CH₃COO)₃⋅H₂O)
- Potassium cyanide (KCN)
- Activated charcoal
- Distilled water
- 95% Ethanol

Procedure:

- Dissolve 42 g of chromium(III) acetate monohydrate in 180 mL of distilled water.
- In a separate beaker, dissolve 75 g of potassium cyanide in approximately 300 mL of distilled water and bring the solution to a boil. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Slowly pour the chromium(III) acetate solution into the boiling potassium cyanide solution with constant stirring.



- Add 2 g of activated charcoal to the hot mixture and continue stirring for several minutes.
- Filter the hot mixture to remove the charcoal.
- Evaporate the filtrate on a steam bath to a volume of approximately 300 mL.
- Treat the hot solution with a fresh portion of activated charcoal and filter while hot.
- Cool the filtrate in an ice bath to induce crystallization. Pale-yellow needles of K₃[Cr(CN)₀] will form.
- Collect the crystals by suction filtration and press them well to remove the mother liquor.
- Further crops of crystals can be obtained by evaporating the mother liquor.
- Wash each batch of crystals with two 25 mL portions of 95% ethanol.
- Dry the final product in a desiccator, protected from light.

Purification: For a high-purity product, recrystallize the crude material from water (not exceeding 60 °C).

Characterization Methods

UV-Visible Spectroscopy:

- Prepare a dilute aqueous solution of K₃[Cr(CN)₀] of known concentration (e.g., in the range of 1-10 mM).
- Record the absorption spectrum from 200 to 800 nm using a UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
- Identify the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law (A = ϵ cl).

Infrared Spectroscopy:

Prepare a KBr pellet of the solid K₃[Cr(CN)₆] sample.



- Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic C≡N stretching frequency.

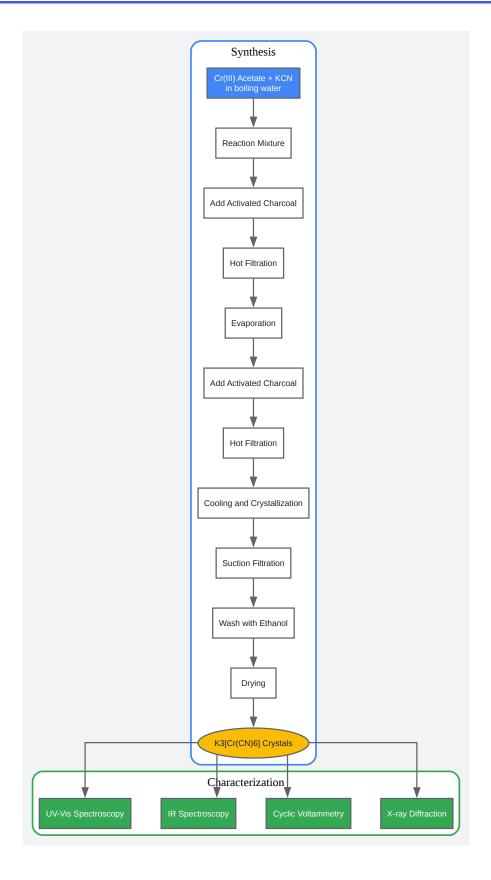
Cyclic Voltammetry:

- Prepare an aqueous solution of K₃[Cr(CN)₆] (e.g., 5 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl).
- Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
- Scan the potential in a range that encompasses the [Cr(CN)₆]³⁻/[Cr(CN)₆]⁴⁻ redox couple (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl).
- Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100 mV/s) to assess the reversibility of the redox process.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to **hexacyanochromate**(III).

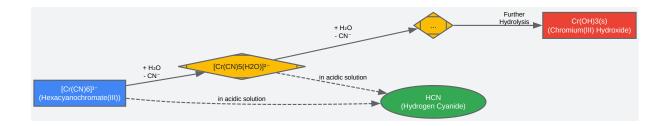




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Caption: Workflow for the synthesis and characterization of K₃[Cr(CN)₀].





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Caption: Postulated hydrolysis pathway of [Cr(CN)₆]³⁻ in aqueous solution.

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